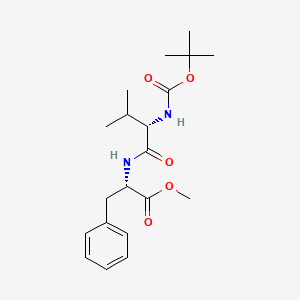

Boc-L-Val-L-Phe-OMe

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl (2S)-2-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]-3-phenylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N2O5/c1-13(2)16(22-19(25)27-20(3,4)5)17(23)21-15(18(24)26-6)12-14-10-8-7-9-11-14/h7-11,13,15-16H,12H2,1-6H3,(H,21,23)(H,22,25)/t15-,16-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVTQXNCFAHBZEU-HOTGVXAUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Conformation of Boc-L-Val-L-Phe-OMe

This technical guide provides a comprehensive overview of the chemical structure and conformational properties of N-tert-butoxycarbonyl-L-valyl-L-phenylalanine methyl ester (Boc-L-Val-L-Phe-OMe), a protected dipeptide of interest to researchers, scientists, and professionals in drug development. This document details its solid-state conformation as determined by X-ray crystallography, discusses approaches for determining its solution-state conformation, and explores its potential biological relevance.

Chemical Structure and Properties

This compound is a dipeptide composed of L-valine and L-phenylalanine, with the N-terminus protected by a tert-butoxycarbonyl (Boc) group and the C-terminus protected as a methyl ester (OMe). These protecting groups are crucial in peptide synthesis, preventing unwanted side reactions and allowing for controlled, sequential coupling of amino acids.[1][2][3] The fundamental chemical properties of this molecule are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₀N₂O₅ | PubChem |

| Molecular Weight | 378.5 g/mol | PubChem |

| IUPAC Name | methyl (2S)-2-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]-3-phenylpropanoate | PubChem |

| CAS Number | 20902-47-0 | PubChem |

| Canonical SMILES | CC(C)--INVALID-LINK--N--INVALID-LINK--C(=O)OC)NC(=O)OC(C)(C)C | PubChem |

Solid-State Conformation by X-ray Crystallography

The precise three-dimensional arrangement of this compound in the solid state has been elucidated by single-crystal X-ray diffraction. This technique provides atomic-resolution data on the molecule's conformation and the packing within the crystal lattice.

Crystallographic Data

The crystal structure of this compound has been determined, and the key crystallographic parameters are presented in the following table.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a | 7.599(1) Å |

| b | 9.576(2) Å |

| c | 12.841(2) Å |

| β | 97.21(1)° |

| Z | 2 |

| R-index | 0.064 |

Molecular Conformation

The crystallographic study revealed a specific conformation of the dipeptide backbone and the orientation of the amino acid side chains. The torsion angles, which define the conformation, are summarized below.

| Torsion Angle | Value (°) | Description |

| ω₀ | -176.9 | Boc-Val peptide bond |

| ø₁ | -88.0 | N-Cα rotation (Val) |

| ψ₁ | -14.5 | Cα-C' rotation (Val) |

| ω₁ | 176.4 | Val-Phe peptide bond |

| ø₂ | -164.7 | N-Cα rotation (Phe) |

| ψ₂ | 170.3 | Cα-C' rotation (Phe) |

| χ₁ (Phe) | 52.0 | Cα-Cβ rotation (Phe) |

| χ₂ (Phe) | 85.8 | Cβ-Cγ rotation (Phe) |

The plane of the carboxyl group is reported to make a dihedral angle of 16.0° with the peptide unit.

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility of scientific findings. Below are generalized procedures for the key experimental techniques used to characterize the structure and conformation of dipeptides like this compound.

Synthesis and Purification

The synthesis of this compound is typically achieved through solution-phase peptide coupling.

-

Protection of Amino Acids : L-valine is N-terminally protected with a Boc group using di-tert-butyl dicarbonate ((Boc)₂O). L-phenylalanine is C-terminally protected as a methyl ester using methanol and a suitable catalyst (e.g., thionyl chloride).

-

Peptide Coupling : The carboxyl group of Boc-L-valine is activated, commonly with a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU). The activated Boc-L-valine is then reacted with L-phenylalanine methyl ester in an appropriate solvent (e.g., dichloromethane or dimethylformamide) in the presence of a base (e.g., N-methylmorpholine or diisopropylethylamine) to facilitate the formation of the peptide bond.

-

Work-up and Purification : The reaction mixture is typically subjected to an aqueous work-up to remove byproducts and unreacted starting materials. The crude product is then purified, often by column chromatography on silica gel, to yield the pure dipeptide.

Single-Crystal X-ray Diffraction

The following outlines a general procedure for determining the crystal structure of a small molecule like this compound.

-

Crystallization : High-purity this compound is dissolved in a suitable solvent or solvent mixture. Single crystals are grown through slow evaporation of the solvent, vapor diffusion, or cooling of a saturated solution.

-

Data Collection : A suitable single crystal is selected and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and detector.

-

Structure Solution and Refinement : The diffraction data are processed to yield a set of structure factors. The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the molecule. This model is then refined against the experimental data using least-squares methods to optimize the atomic positions, and thermal parameters, resulting in the final, accurate molecular structure.

Conformational Analysis in Solution

While X-ray crystallography provides a static picture of the molecule in the solid state, the conformation in solution can be more dynamic and is often more biologically relevant. The conformational landscape of this compound in solution can be investigated using a combination of spectroscopic and computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the conformation and dynamics of peptides in solution.

-

¹H NMR : Chemical shifts and coupling constants (specifically ³J(HN,Hα)) can provide information about the backbone dihedral angle φ.

-

Nuclear Overhauser Effect (NOE) : Through-space correlations between protons, observed in 2D NOESY or ROESY experiments, can provide distance restraints between different parts of the molecule, which are crucial for defining the three-dimensional structure.

-

¹³C and ¹⁵N NMR : The chemical shifts of backbone and side-chain carbons and nitrogens are also sensitive to the local conformation.

A typical workflow for NMR-based conformational analysis is depicted in the diagram below.

Computational Modeling

Molecular mechanics and quantum mechanics calculations can be used to explore the potential energy surface of the dipeptide and identify low-energy conformations.

-

Conformational Search : Algorithms such as molecular dynamics (MD) simulations or Monte Carlo methods can be used to sample a wide range of possible conformations.

-

Energy Minimization : The sampled conformations are then subjected to energy minimization to identify stable, low-energy structures.

-

Comparison with Experimental Data : The calculated properties (e.g., NOE distances, J-couplings) of the computed conformations can be compared with experimental NMR data to validate the computational model and determine the conformational ensemble that best fits the experimental results.

Biological Context and Potential Applications

While this compound is primarily a synthetic intermediate, recent research has highlighted the potential biological activities of Boc-protected dipeptides.

Antibacterial Activity

Studies have shown that some Boc-protected dipeptides, particularly those containing hydrophobic amino acids like phenylalanine and tryptophan, can exhibit broad-spectrum antibacterial activity.[4] These molecules can self-assemble into nanostructures that disrupt bacterial membranes, leading to cell death.[4] Although this compound has not been specifically tested in this context, its hydrophobic nature suggests that it could be a candidate for similar antimicrobial properties. Further research is warranted to explore the potential of this compound and related compounds as novel antibacterial agents.

Self-Assembly and Biomaterials

The ability of protected dipeptides to self-assemble into well-ordered nanostructures, such as nanotubes and vesicles, is an area of active research.[1][5] These self-assembled materials have potential applications in drug delivery, tissue engineering, and as piezoelectric materials. The specific self-assembly properties of this compound would depend on factors such as solvent conditions and temperature.

Workflow for Structural and Conformational Analysis

The comprehensive analysis of a dipeptide like this compound involves a multi-step workflow, integrating chemical synthesis, solid-state analysis, solution-state characterization, and computational modeling.

Caption: Workflow for the comprehensive analysis of this compound.

References

- 1. Formation of Ordered Biomolecular Structures by the Self-assembly of Short Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Self-assembly of dipeptide Boc-diphenylalanine nanotubes inside electrospun polymeric fibers with strong piezoelectric response | Semantic Scholar [semanticscholar.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Self-assembly of dipeptide Boc-diphenylalanine nanotubes inside electrospun polymeric fibers with strong piezoelectric response - Nanoscale Advances (RSC Publishing) DOI:10.1039/C9NA00464E [pubs.rsc.org]

"Boc-L-Val-L-Phe-OMe" molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of the dipeptide Boc-L-Val-L-Phe-OMe. It is intended to serve as a valuable resource for researchers and professionals engaged in peptide synthesis, drug discovery, and development.

Core Molecular Data

This compound, a protected dipeptide, is a key intermediate in the synthesis of more complex peptides and peptidomimetics. Its chemical and physical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₀N₂O₅ | PubChem[1] |

| Molecular Weight | 378.5 g/mol | PubChem[1] |

| IUPAC Name | methyl (2S)-2-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]-3-phenylpropanoate | PubChem[1] |

| Appearance | White to off-white powder | Inferred from related compounds |

| Solubility | Soluble in organic solvents such as chloroform, dichloromethane, and ethyl acetate. | Inferred from synthesis protocols[2] |

Synthesis Protocol

The synthesis of this compound is typically achieved through a solution-phase peptide coupling reaction. The following protocol is a standard method utilizing dicyclohexylcarbodiimide (DCC) as a coupling agent and N-methylmorpholine (NMM) as a base.

Materials:

-

Boc-L-Valine (Boc-Val-OH)

-

L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)

-

Dicyclohexylcarbodiimide (DCC)

-

N-methylmorpholine (NMM)

-

Chloroform (CHCl₃)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Petroleum ether

Experimental Procedure:

-

Preparation of L-Phenylalanine methyl ester: To a solution of L-Phenylalanine methyl ester hydrochloride (0.01 mol) in chloroform (20 mL), add N-methylmorpholine (2.23 mL, 0.021 mol) at 0°C. Stir the reaction mixture for 15 minutes.

-

Coupling Reaction: To the above mixture, add Boc-L-Valine (0.01 mol) dissolved in chloroform (20 mL), followed by the addition of DCC (2.1 g, 0.01 mol) with continuous stirring.

-

Reaction Monitoring and Work-up: Allow the reaction to proceed for 24 hours at room temperature. After 24 hours, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the residue with chloroform (30 mL) and combine the filtrates.

-

Extraction: Wash the combined filtrate sequentially with 5% sodium bicarbonate solution and saturated sodium chloride solution.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purification: Recrystallize the crude product from a mixture of chloroform and petroleum ether, followed by cooling at 0°C to yield the purified this compound.[2]

Characterization Data

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

| Analytical Technique | Expected Data |

| ¹H NMR | Spectral data will show characteristic peaks for the protons of the valine and phenylalanine residues, the Boc protecting group, and the methyl ester. |

| ¹³C NMR | The spectrum will display distinct signals for all 20 carbon atoms in the molecule, including the carbonyl carbons of the peptide bond, the Boc group, and the ester. |

| Mass Spectrometry | The mass spectrum should exhibit a molecular ion peak corresponding to the calculated molecular weight of 378.5 g/mol . |

| Crystal Structure | The crystal structure of this compound has been determined by X-ray diffraction, confirming the molecular connectivity and stereochemistry.[3] |

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow for the synthesis and subsequent characterization of this compound.

Application in Protease Substrate Profiling

Dipeptides such as this compound can serve as valuable tools in biochemical assays, particularly in the profiling of protease substrate specificity. The experimental workflow for such an application is outlined below. This workflow is a generalized representation of how this dipeptide could be used as a substrate in a protease assay.

References

A Comprehensive Technical Guide to Boc-L-Val-L-Phe-OMe

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-(tert-butoxycarbonyl)-L-valyl-L-phenylalanine methyl ester (Boc-L-Val-L-Phe-OMe), a dipeptide intermediate crucial in synthetic peptide chemistry. This document details its chemical properties, a comprehensive synthesis protocol, and its role in research, particularly in the context of peptide-based drug discovery and the study of protein structure.

Core Compound Identification

Chemical Name: N-(tert-butoxycarbonyl)-L-valyl-L-phenylalanine methyl ester

CAS Number: 20902-47-0[1]

Synonyms: Boc-Val-Phe-OMe, (S)-METHYL 2-((S)-2-((TERT-BUTOXYCARBONYL)AMINO)-3-METHYLBUTANAMIDO)-3-PHENYLPROPANOATE[1]

Physicochemical and Structural Data

The following table summarizes the key quantitative data for this compound, providing a clear reference for its physical and chemical properties.

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₀N₂O₅ | PubChem[1] |

| Molecular Weight | 378.5 g/mol | PubChem[1] |

| IUPAC Name | methyl (2S)-2-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]-3-phenylpropanoate | PubChem[1] |

| SMILES | CC(C)--INVALID-LINK--N--INVALID-LINK--C(=O)OC)NC(=O)OC(C)(C)C | PubChem[1] |

| InChIKey | VVTQXNCFAHBZEU-HOTGVXAUSA-N | PubChem[1] |

Synthesis of this compound: Experimental Protocol

The synthesis of this compound is achieved through the coupling of N-terminally protected Boc-L-Valine with the methyl ester of L-Phenylalanine. The following protocol is a standard solution-phase peptide synthesis method utilizing dicyclohexylcarbodiimide (DCC) as a coupling agent.

Materials:

-

Boc-L-Valine

-

L-Phenylalanine methyl ester hydrochloride

-

Dicyclohexylcarbodiimide (DCC)

-

N-methylmorpholine (NMM)

-

Chloroform (CHCl₃)

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Deprotection of L-Phenylalanine methyl ester: Dissolve L-Phenylalanine methyl ester hydrochloride (0.01 mol) in chloroform (20 mL).

-

Neutralization: Cool the solution to 0°C and add N-methylmorpholine (NMM) (0.01 mol) to neutralize the hydrochloride salt. Stir the reaction mixture for 15 minutes at 0°C.

-

Activation of Boc-L-Valine: In a separate flask, dissolve Boc-L-Valine (0.01 mol) in chloroform (20 mL).

-

Coupling Reaction: Add the Boc-L-Valine solution to the reaction mixture containing the free L-Phenylalanine methyl ester. Subsequently, add dicyclohexylcarbodiimide (DCC) (0.01 mol) to the mixture with continuous stirring.[2]

-

Reaction Monitoring: Allow the reaction to proceed for 24 hours at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

-

Wash the residue with chloroform (30 mL) and combine the filtrate.

-

Wash the filtrate sequentially with 5% sodium bicarbonate solution and saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter the solution to remove the drying agent.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

The crude this compound can be further purified by recrystallization or column chromatography.

-

Role in Peptide Synthesis and Research

This compound primarily serves as a dipeptide building block in the synthesis of larger, more complex peptides. The tert-butoxycarbonyl (Boc) group provides a stable protecting group for the N-terminus of the valine residue, preventing unwanted side reactions during subsequent peptide coupling steps. The methyl ester at the C-terminus of the phenylalanine residue allows for further elongation of the peptide chain after deprotection.

Interestingly, the Val-Phe sequence is found in the central hydrophobic core of the amyloid-β (Aβ) peptide, specifically at positions 18-19.[3] This makes this compound and its analogs valuable tools for researchers studying the aggregation and fibril formation associated with Alzheimer's disease.[3]

Visualizations

Synthesis Workflow for this compound

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Solution-phase synthesis of this compound.

Logical Role as a Dipeptide Intermediate

This diagram shows the logical position of this compound as an intermediate in the synthesis of a larger peptide.

Caption: Role of this compound in peptide elongation.

References

In-Depth Technical Guide to the Solubility of Boc-L-Val-L-Phe-OMe

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of the protected dipeptide, Boc-L-Val-L-Phe-OMe. Due to the absence of specific quantitative solubility data in publicly available literature, this guide combines theoretical predictions based on the molecule's physicochemical properties with generalized experimental protocols for solubility determination.

Physicochemical Properties and Predicted Solubility

This compound is a synthetic dipeptide derivative. The N-terminus is protected by a tert-butyloxycarbonyl (Boc) group, and the C-terminus is protected as a methyl ester (OMe). The constituent amino acids, valine and phenylalanine, both possess nonpolar, hydrophobic side chains. These structural features significantly influence its solubility.

The predicted hydrophobicity of a compound can be estimated by its partition coefficient, LogP. For this compound, the calculated XLogP3 value is 3.2, indicating a significant hydrophobic character.[1] This suggests that the dipeptide will exhibit poor solubility in aqueous solutions and higher solubility in organic solvents.

Based on these properties, the predicted solubility of this compound in a range of common laboratory solvents is summarized in the table below.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Very Low / Insoluble | The hydrophobic Boc group and the nonpolar side chains of valine and phenylalanine limit interaction with polar water molecules. |

| Methanol | Moderate to High | The alkyl nature of methanol can interact favorably with the hydrophobic regions of the peptide, while the hydroxyl group can interact with the peptide backbone. | |

| Ethanol | Moderate to High | Similar to methanol, ethanol's alkyl chain can solubilize the nonpolar components of the dipeptide. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | DMSO is a strong hydrogen bond acceptor and has a polar nature, which allows it to dissolve a wide range of hydrophobic and polar molecules.[2][3] |

| Dimethylformamide (DMF) | High | DMF is another versatile polar aprotic solvent capable of solvating hydrophobic peptides.[4] | |

| Acetonitrile | Moderate | While polar, acetonitrile is less effective at solvating peptides with strong hydrogen bonding potential compared to DMSO or DMF. | |

| Nonpolar | Dichloromethane (DCM) | Moderate to High | The nonpolar nature of DCM allows for favorable interactions with the hydrophobic Boc group and amino acid side chains. |

| Chloroform | Moderate to High | Similar to DCM, chloroform is a nonpolar solvent that can effectively solvate hydrophobic compounds. | |

| Hexanes | Low | As a highly nonpolar aliphatic hydrocarbon, hexanes are unlikely to effectively solvate the polar peptide backbone. | |

| Ethers | Diethyl Ether | Low to Moderate | The ether functional group provides some polarity, but the overall nonpolar character of diethyl ether may limit its ability to fully solvate the dipeptide. |

| Tetrahydrofuran (THF) | Moderate | THF is a cyclic ether with greater polarity than diethyl ether, which may enhance its ability to dissolve the dipeptide. |

Experimental Protocols for Solubility Determination

For a definitive determination of the solubility of this compound, experimental validation is crucial. The following are detailed methodologies for two common solubility assays.

Turbidimetric Solubility Assay (TSA)

This high-throughput method provides a rapid assessment of a compound's kinetic solubility.[5][6]

Principle: A concentrated stock solution of the compound in an organic solvent (e.g., DMSO) is serially diluted into an aqueous buffer. The concentration at which the compound precipitates out of solution, causing turbidity, is measured using a nephelometer or a plate reader capable of measuring light scattering.

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well microplate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).

-

Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO dilution plate to a corresponding well of a 96-well plate containing a larger volume (e.g., 198 µL) of a selected aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This results in a final DMSO concentration of 1%.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with gentle shaking to allow for equilibration.

-

Turbidity Measurement: Measure the turbidity of each well using a nephelometer or by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm) using a microplate reader.

-

Data Analysis: Plot the turbidity or absorbance against the compound concentration. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility limit.

Shake-Flask Method for Thermodynamic Solubility

This "gold standard" method determines the equilibrium or thermodynamic solubility of a compound.[7]

Principle: An excess amount of the solid compound is equilibrated with a solvent for a prolonged period. After equilibration, the solid is separated from the solution, and the concentration of the dissolved compound in the supernatant is quantified.[8]

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different solvent of interest. Ensure there is undissolved solid material at the bottom of each vial.

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[8]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to sediment. Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Supernatant Collection: Carefully collect an aliquot of the clear supernatant from each vial, being cautious not to disturb the solid material.

-

Quantification: Quantify the concentration of this compound in each supernatant sample. This is typically done using a validated analytical method such as:

-

High-Performance Liquid Chromatography (HPLC): This is the preferred method as it can separate the compound of interest from any impurities. A calibration curve with known concentrations of the dipeptide should be prepared to accurately determine the concentration in the samples.

-

UV-Vis Spectroscopy: If the dipeptide has a distinct chromophore and is pure, its concentration can be determined by measuring its absorbance at a specific wavelength and using a calibration curve.

-

-

Data Reporting: The determined concentration represents the thermodynamic solubility of the dipeptide in each solvent at the specified temperature.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

Caption: Experimental workflow for determining the kinetic and thermodynamic solubility of a peptide.

Synthesis and Functional Group Interactions of this compound

Caption: Synthesis pathway and predicted solvent interactions of this compound.

References

- 1. This compound | C20H30N2O5 | CID 14521608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jpt.com [jpt.com]

- 3. genscript.com [genscript.com]

- 4. bachem.com [bachem.com]

- 5. evotec.com [evotec.com]

- 6. Peptide Solubility Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. Peptide solubility testing - SB-PEPTIDE - Services [sb-peptide.com]

Spectroscopic and Synthetic Profile of Boc-L-Val-L-Phe-OMe: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and a standard synthetic protocol for the dipeptide, N-tert-butyloxycarbonyl-L-Valyl-L-Phenylalanine methyl ester (Boc-L-Val-L-Phe-OMe). This information is critical for researchers in peptide chemistry, drug discovery, and materials science for the accurate identification and characterization of this compound.

Chemical Structure and Properties

This compound is a dipeptide composed of L-valine and L-phenylalanine, with the N-terminus protected by a tert-butyloxycarbonyl (Boc) group and the C-terminus protected as a methyl ester.

| Property | Value |

| IUPAC Name | methyl (2S)-2-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]-3-phenylpropanoate[1] |

| Molecular Formula | C₂₀H₃₀N₂O₅[1] |

| Molecular Weight | 378.46 g/mol [1] |

| CAS Number | 20902-47-0[1] |

| Appearance | Typically a white to off-white solid |

Spectroscopic Data

Due to the limited availability of published spectra for this compound, the following data is a projection based on the analysis of closely related compounds, including Boc-L-Phe-L-Val-OMe and the individual protected amino acid precursors. These values provide a reliable reference for the characterization of synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. The following tables outline the predicted chemical shifts (δ) in parts per million (ppm) for the ¹H and ¹³C nuclei of this compound, typically recorded in deuterated chloroform (CDCl₃).

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.20-7.35 | m | 5H | Phenyl (Phe) aromatic protons |

| ~6.50 | d | 1H | NH (Phe) |

| ~5.10 | d | 1H | NH (Val) |

| ~4.80 | m | 1H | α-CH (Phe) |

| ~4.15 | m | 1H | α-CH (Val) |

| ~3.70 | s | 3H | OCH₃ (Methyl Ester) |

| ~3.10 | m | 2H | β-CH₂ (Phe) |

| ~2.10 | m | 1H | β-CH (Val) |

| ~1.40 | s | 9H | tert-butyl (Boc) |

| ~0.90 | d | 6H | γ-CH₃ (Val) |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~172.0 | C=O (Ester) |

| ~171.0 | C=O (Amide, Val) |

| ~155.5 | C=O (Boc) |

| ~136.0 | Aromatic C (Quaternary, Phe) |

| ~129.0 | Aromatic CH (Phe) |

| ~128.5 | Aromatic CH (Phe) |

| ~127.0 | Aromatic CH (Phe) |

| ~80.0 | Quaternary C (Boc) |

| ~60.0 | α-CH (Val) |

| ~53.0 | α-CH (Phe) |

| ~52.0 | OCH₃ (Methyl Ester) |

| ~38.0 | β-CH₂ (Phe) |

| ~31.0 | β-CH (Val) |

| ~28.0 | CH₃ (Boc) |

| ~19.0, ~17.5 | γ-CH₃ (Val) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the amide, ester, and carbamate functionalities.

Table 3: Predicted FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Broad | N-H Stretch (Amide) |

| ~2960 | Medium | C-H Stretch (Aliphatic) |

| ~1740 | Strong | C=O Stretch (Ester) |

| ~1685 | Strong | C=O Stretch (Boc) |

| ~1650 | Strong | C=O Stretch (Amide I) |

| ~1520 | Strong | N-H Bend (Amide II) |

| ~1160 | Strong | C-O Stretch (Ester, Boc) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion |

| 379.22 | [M+H]⁺ (Protonated Molecule) |

| 323.19 | [M - C₄H₈ + H]⁺ (Loss of isobutylene from Boc) |

| 279.18 | [M - Boc + H]⁺ (Loss of Boc group) |

| 222.13 | [Boc-Val-NH=CH]⁺ |

| 162.08 | [Phe-OMe]⁺ |

Experimental Protocols

The following section details a standard laboratory procedure for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

This procedure is a common method for peptide coupling in solution phase.

Materials:

-

Boc-L-Valine (Boc-Val-OH)

-

L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-Methylmorpholine (NMM)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

5% Sodium bicarbonate solution (NaHCO₃)

-

1M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of L-Phenylalanine methyl ester hydrochloride (1.0 eq) in dichloromethane, add N-Methylmorpholine (1.1 eq) at 0 °C and stir for 15 minutes.

-

Add Boc-L-Valine (1.0 eq) to the reaction mixture.

-

In a separate flask, dissolve N,N'-Dicyclohexylcarbodiimide (1.1 eq) in dichloromethane.

-

Slowly add the DCC solution to the reaction mixture at 0 °C and allow it to warm to room temperature while stirring overnight.

-

Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

-

Wash the filtrate successively with 1M HCl, 5% NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Spectroscopic Analysis

NMR Spectroscopy:

-

Prepare a ~10 mg/mL solution of the purified dipeptide in deuterated chloroform (CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

IR Spectroscopy:

-

Acquire the FT-IR spectrum of the purified solid product using a universal ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet.

Mass Spectrometry:

-

Prepare a dilute solution of the purified dipeptide in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze the sample using an electrospray ionization (ESI) mass spectrometer in positive ion mode.

Visualizations

The following diagrams illustrate the chemical structure and the general workflow for the synthesis and analysis of this compound.

References

"Boc-L-Val-L-Phe-OMe" crystal structure analysis

An In-depth Technical Guide to the Crystal Structure Analysis of Boc-L-Val-L-Phe-OMe

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the crystal structure analysis of N-(tert-butoxycarbonyl)-L-valyl-L-phenylalanine methyl ester (this compound), a protected dipeptide of interest in various scientific disciplines. The document details the crystallographic data, experimental procedures for its synthesis and crystal growth, and the methodology for its structural determination. Additionally, a potential biological application and mechanism of action are discussed based on related compounds.

Crystal Structure and Molecular Conformation

The three-dimensional structure of this compound (C₂₀H₃₀N₂O₅) has been elucidated by single-crystal X-ray diffraction.[1] This analysis provides precise measurements of the molecular geometry, including unit cell dimensions, bond angles, and torsion angles, which are crucial for understanding its conformational preferences and potential intermolecular interactions.

Crystallographic Data

The crystal structure of this compound has been determined and the data is available through the Cambridge Crystallographic Data Centre (CCDC) with deposition number 200265.[2] The crystallographic parameters are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₂₀H₃₀N₂O₅ |

| Molecular Weight | 378.46 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Unit Cell Dimensions | a = 10.330(2) Å, b = 9.854(2) Å, c = 11.218(2) Å |

| α = 90°, β = 109.63(3)°, γ = 90° | |

| Volume | 1074.4(4) ų |

| Z | 2 |

| Density (calculated) | 1.170 Mg/m³ |

Molecular Conformation

The conformation of the peptide backbone and the orientation of the amino acid side chains are defined by a series of torsion angles. For this compound, these angles have been determined from the crystal structure analysis.[1]

| Torsion Angle | Value (°) | Description |

| ω₀ | -176.9 | Boc-Val peptide bond |

| φ₁ | -88.0 | C-N-Cα-C rotation in Valine |

| ψ₁ | -14.5 | N-Cα-C-N rotation in Valine |

| ω₁ | 176.4 | Val-Phe peptide bond |

| φ₂ | -164.7 | C-N-Cα-C rotation in Phenylalanine |

| ψ₂ | 170.3 | N-Cα-C-N rotation in Phenylalanine |

| χ₁ (Phe) | 52.0 | N-Cα-Cβ-Cγ rotation of the Phenylalanine side chain |

| χ₂ (Phe) | 85.8 | Cα-Cβ-Cγ-Cδ1 rotation of the Phenylalanine side chain |

Experimental Protocols

This section outlines the generalized experimental procedures for the synthesis, crystallization, and X-ray diffraction analysis of this compound, based on standard methodologies for protected peptides.

Synthesis of this compound

The synthesis of this compound is typically achieved through a solution-phase peptide coupling method. This involves the reaction of N-terminally protected L-valine (Boc-L-Val-OH) with the C-terminally protected L-phenylalanine (H-L-Phe-OMe).

Materials:

-

Boc-L-Valine (Boc-Val-OH)

-

L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)

-

Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of H-L-Phe-OMe: L-Phenylalanine methyl ester hydrochloride is neutralized by dissolving it in a suitable organic solvent (e.g., DCM) and adding a base such as NMM or DIPEA.

-

Activation of Boc-L-Val-OH: In a separate reaction vessel, Boc-L-Val-OH and HOBt are dissolved in an anhydrous organic solvent (e.g., DCM or DMF). The solution is cooled in an ice bath, and DCC is added to activate the carboxylic acid group.

-

Coupling Reaction: The activated Boc-L-Val-OH solution is then added to the neutralized H-L-Phe-OMe solution. The reaction mixture is stirred at 0°C for a few hours and then at room temperature overnight.

-

Work-up and Purification: The reaction mixture is filtered to remove the dicyclohexylurea (DCU) byproduct. The filtrate is washed successively with a weak acid solution (e.g., 1N HCl), saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield pure this compound.

Crystallization

Single crystals of this compound suitable for X-ray diffraction can be grown using the slow evaporation method.

Materials:

-

Purified this compound

-

A suitable solvent system (e.g., methanol, ethanol, or a mixture of solvents like ethyl acetate/hexane)

Procedure:

-

Dissolve the purified dipeptide in a minimal amount of the chosen solvent or solvent mixture at room temperature to create a saturated or near-saturated solution.

-

Loosely cover the container to allow for slow evaporation of the solvent.

-

Store the container in a vibration-free environment at a constant temperature.

-

Monitor the container periodically for the formation of single crystals over several days to weeks.

X-ray Diffraction Analysis

The determination of the crystal structure is performed using single-crystal X-ray diffraction.

Procedure:

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using least-squares techniques. This process yields the final atomic coordinates, bond lengths, bond angles, and torsion angles.

Potential Biological Activity and Signaling Pathway

While the specific biological activity of this compound has not been extensively reported, related Boc-protected dipeptides have demonstrated antimicrobial properties.[3] These compounds are thought to act by disrupting the integrity of bacterial cell membranes, a mechanism common to many antimicrobial peptides.

References

An In-depth Technical Guide to Boc-L-Val-L-Phe-OMe in Peptide Chemistry

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide details the role, synthesis, and application of N-tert-butoxycarbonyl-L-valyl-L-phenylalanine methyl ester (Boc-L-Val-L-Phe-OMe), a key dipeptide intermediate in synthetic peptide chemistry.

Introduction: The Strategic Importance of Protected Dipeptides

In the intricate process of peptide synthesis, the stepwise addition of amino acids is a fundamental approach. However, the use of pre-formed, protected dipeptide synthons like this compound offers several strategic advantages. These intermediates streamline the synthesis of longer peptides by adding two amino acid residues in a single coupling step, which can enhance efficiency and potentially improve yields. The tert-butyloxycarbonyl (Boc) group provides robust, acid-labile protection for the N-terminus, while the methyl ester (OMe) protects the C-terminus, allowing for directional peptide chain elongation.[1][2] This dual-protection strategy is central to controlling the sequence and preventing unwanted side reactions during peptide synthesis.[1]

Physicochemical and Structural Data

This compound is a white, powdered solid at room temperature. Its key properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | methyl (2S)-2-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]-3-phenylpropanoate | --INVALID-LINK-- |

| Molecular Formula | C20H30N2O5 | --INVALID-LINK-- |

| Molecular Weight | 378.5 g/mol | --INVALID-LINK-- |

| CAS Number | 20902-47-0 | --INVALID-LINK-- |

| Appearance | White Powder | --INVALID-LINK-- |

| Melting Point | 35-42 °C (for Boc-L-Phe-OMe) | --INVALID-LINK-- |

| Optical Rotation [α]D²⁰ | -26.5 ± 2º (c=1.1% in DMF for Boc-L-Phe-OMe) | --INVALID-LINK-- |

Core Applications in Peptide Chemistry

This compound serves as a crucial building block in the solution-phase and solid-phase synthesis of peptides.[1][2] The Val-Phe sequence is of particular interest as it represents a hydrophobic segment found in various natural peptides and is a component of the central hydrophobic core of amyloid-β (Aβ) peptides, making its analogs useful in research related to Alzheimer's disease.

The primary roles of this dipeptide in synthetic workflows include:

-

Accelerated Peptide Elongation: By introducing two residues at once, it reduces the number of coupling and deprotection cycles required to synthesize a target peptide.

-

Synthesis of Hydrophobic Peptides: The Boc group can be advantageous in the synthesis of hydrophobic peptides.[2]

-

Controlled Synthesis: The orthogonal protection scheme, where the Boc group is removed under acidic conditions and the methyl ester under basic conditions, allows for precise control over the peptide synthesis sequence.

Experimental Protocols

Synthesis of this compound via Solution-Phase Coupling

This protocol describes a general method for the synthesis of the dipeptide by coupling Boc-L-Valine with L-Phenylalanine methyl ester hydrochloride using a carbodiimide coupling agent.

Materials:

-

Boc-L-Valine

-

L-Phenylalanine methyl ester hydrochloride

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-Methylmorpholine (NMM)

-

Chloroform (CHCl3) or Dichloromethane (DCM)

-

5% Sodium Bicarbonate (NaHCO3) solution

-

Saturated Sodium Chloride (NaCl) solution

-

Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

-

Dissolve L-Phenylalanine methyl ester hydrochloride (1.0 eq) in chloroform (or DCM).

-

Cool the solution to 0°C in an ice bath.

-

Add N-Methylmorpholine (NMM) (2.1 eq) dropwise to the solution and stir for 15 minutes to neutralize the hydrochloride salt and form the free amine.

-

In a separate flask, dissolve Boc-L-Valine (1.0 eq) in chloroform (or DCM).

-

Add the Boc-L-Valine solution and N,N'-Dicyclohexylcarbodiimide (DCC) (1.0 eq) to the reaction mixture with continuous stirring at 0°C.

-

Allow the reaction to proceed for 24 hours, gradually warming to room temperature.

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the residue with additional chloroform.

-

Combine the filtrate and washings and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 5% NaHCO3 solution and saturated NaCl solution.

-

Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent under vacuum to yield the crude product.

-

The crude this compound can be further purified by recrystallization or column chromatography.

N-Terminal Deprotection of this compound

This protocol outlines the removal of the N-terminal Boc group to prepare the dipeptide for further chain elongation.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

10% Sodium Bicarbonate (NaHCO3) solution

Procedure:

-

Dissolve the this compound in dichloromethane.

-

Add an excess of trifluoroacetic acid to the solution (typically a 25-50% TFA/DCM mixture).

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

Neutralize the resulting TFA salt by washing with a 10% NaHCO3 solution to yield H-L-Val-L-Phe-OMe.

-

Dry the organic layer over anhydrous sodium sulfate to isolate the deprotected dipeptide.[3]

Visualization of Synthetic Workflows

Synthesis of this compound

Caption: Solution-phase synthesis of this compound.

Deprotection and Further Elongation

Caption: Deprotection and subsequent peptide chain elongation.

Conclusion

This compound is a valuable and versatile dipeptide intermediate in the field of peptide chemistry. Its use facilitates the efficient synthesis of complex peptides, particularly those containing hydrophobic regions. The well-established protocols for its synthesis and deprotection, combined with the strategic advantages of using a dipeptide block, make it an important tool for researchers in drug discovery and development. A thorough understanding of its properties and reaction workflows is essential for its effective application in the synthesis of novel peptide-based therapeutics and research tools.

References

Boc-L-Val-L-Phe-OMe: A Dipeptide Building Block for Peptide Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-L-Val-L-Phe-OMe, with the IUPAC name methyl (2S)-2-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]-3-phenylpropanoate, is a protected dipeptide composed of L-valine and L-phenylalanine.[1] The N-terminus is protected by a tert-butyloxycarbonyl (Boc) group, and the C-terminus is protected as a methyl ester (OMe). This strategic protection makes it a valuable building block in peptide synthesis, allowing for the controlled and sequential addition of amino acid residues to construct larger, more complex peptides. Such peptides are instrumental in various fields, including drug discovery, diagnostics, and materials science. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound.

Core Data Presentation

The following tables summarize the key quantitative data for this compound and its constituent protected amino acids.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| Molecular Formula | C₂₀H₃₀N₂O₅ |

| Molecular Weight | 378.5 g/mol |

| Exact Mass | 378.21547206 Da |

| Appearance | White to off-white powder |

Table 2: Spectroscopic and Physicochemical Data of Related Protected Amino Acids

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Optical Rotation ([α]D) |

| Boc-L-Val-OH | C₁₀H₁₉NO₄ | 217.26 | 77-80 | -6.5° (c=1, MeOH) |

| H-L-Phe-OMe·HCl | C₁₀H₁₄ClNO₂ | 215.68 | 158-162 | +35° (c=1, H₂O) |

Experimental Protocols

This section details the methodologies for the synthesis and subsequent deprotection of this compound, providing a foundation for its use in further peptide synthesis.

Protocol 1: Solution-Phase Synthesis of this compound

This protocol describes a common method for dipeptide synthesis in solution using a carbodiimide coupling agent.

Materials:

-

Boc-L-Val-OH

-

L-Phenylalanine methyl ester hydrochloride (H-L-Phe-OMe·HCl)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-methylmorpholine (NMM)

-

Dichloromethane (DCM), anhydrous

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Chloroform (CHCl₃)

-

Petroleum ether

Procedure:

-

Dissolve L-Phenylalanine methyl ester hydrochloride (0.01 mol) in anhydrous dichloromethane (20 mL).

-

Cool the solution to 0°C in an ice bath.

-

Add N-methylmorpholine (0.011 mol) dropwise to the solution and stir for 15 minutes to neutralize the hydrochloride and free the amine.[2]

-

In a separate flask, dissolve Boc-L-Val-OH (0.01 mol) in anhydrous dichloromethane (20 mL).

-

Add the Boc-L-Val-OH solution to the reaction mixture.

-

Add N,N'-Dicyclohexylcarbodiimide (0.011 mol) to the reaction mixture with continuous stirring at 0°C.

-

Allow the reaction to warm to room temperature and stir for 24 hours.[2]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the residue with dichloromethane (30 mL) and combine the filtrates.

-

Wash the organic filtrate sequentially with 5% NaHCO₃ solution and saturated NaCl solution.[2]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.[2]

-

The crude product can be purified by recrystallization from a mixture of chloroform and petroleum ether.[2]

Protocol 2: N-terminal Boc Deprotection

This protocol outlines the removal of the Boc protecting group to allow for further peptide chain elongation.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve this compound in a 1:1 mixture of trifluoroacetic acid and dichloromethane.[3]

-

Stir the solution at room temperature for 30-60 minutes.

-

Monitor the deprotection by TLC.

-

Upon completion, remove the TFA and DCM under reduced pressure.

-

The resulting deprotected dipeptide (H-L-Val-L-Phe-OMe·TFA) can be used directly in the next coupling step after neutralization or purified further.

Mandatory Visualizations

Diagram 1: Synthesis of this compound

Caption: Solution-phase synthesis of the protected dipeptide.

Diagram 2: Use of this compound in Peptide Elongation

Caption: Workflow for peptide chain elongation.

Biological Significance and Applications

The Val-Phe dipeptide sequence is a naturally occurring metabolite resulting from protein digestion and catabolism.[4][5] While specific signaling pathways for this compound have not been identified, the constituent dipeptide, valylphenylalanine, is found in various food sources.[5]

The primary application of this compound is as a versatile building block in the synthesis of larger peptides. Its pre-formed dipeptide structure can expedite the synthetic process, particularly in the construction of peptides containing the Val-Phe motif. This is advantageous in both solution-phase and solid-phase peptide synthesis (SPPS).[6]

Furthermore, protected dipeptides, in general, have been investigated for their own biological activities. For instance, certain Boc-protected dipeptides have demonstrated antibacterial properties. This opens up avenues for the exploration of this compound and its derivatives as potential therapeutic agents.

Conclusion

This compound is a valuable and strategically protected dipeptide that serves as a key intermediate in the synthesis of complex peptides. Its well-defined structure and the established protocols for its synthesis and deprotection make it a reliable tool for researchers in the fields of medicinal chemistry, drug discovery, and biotechnology. The ability to incorporate the Val-Phe motif efficiently into peptide chains facilitates the exploration of novel therapeutics and biomaterials.

References

- 1. This compound | C20H30N2O5 | CID 14521608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ptfarm.pl [ptfarm.pl]

- 3. chempep.com [chempep.com]

- 4. Val-Phe | C14H20N2O3 | CID 6993120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Human Metabolome Database: Showing metabocard for Valylphenylalanine (HMDB0029134) [hmdb.ca]

- 6. nbinno.com [nbinno.com]

The Biological Significance of the Val-Phe Dipeptide Sequence: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide Val-Phe (Valyl-Phenylalanine) is a naturally occurring biomolecule with significant physiological and therapeutic potential. Primarily recognized for its role as an Angiotensin-Converting Enzyme (ACE) inhibitor, Val-Phe demonstrates in vivo antihypertensive effects, positioning it as a molecule of interest in cardiovascular research and drug development. Furthermore, its inherent bitterness and interaction with taste receptors highlight its relevance in the food science and sensory biology fields. This technical guide provides an in-depth overview of the biological significance of the Val-Phe dipeptide, summarizing key quantitative data, detailing experimental methodologies, and illustrating associated signaling pathways.

Introduction

Dipeptides, the simplest form of peptides, are increasingly recognized for their diverse biological activities, ranging from neurotransmission to enzymatic inhibition. The Val-Phe dipeptide, composed of the amino acids L-valine and L-phenylalanine, has emerged as a notable example with tangible physiological effects. Its primary and most studied biological function is the inhibition of the Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure. This activity is complemented by its characteristic bitter taste, which is mediated by specific taste receptors. This guide will delve into the core biological functions of Val-Phe, presenting the available quantitative data and experimental context to facilitate further research and development.

Quantitative Data Summary

The biological activity of Val-Phe has been quantified in several key studies. The following tables summarize the available data for its primary activities.

Table 1: Angiotensin-Converting Enzyme (ACE) Inhibitory Activity of Val-Phe

| Parameter | Value | Source |

| IC50 | 9.2 μM | [1] |

Table 2: In Vivo Antihypertensive Activity of Val-Phe

| Animal Model | Administration Route | Dosage | Effect on Blood Pressure | Source |

| Spontaneously Hypertensive Rats (SHR) | Oral | Not specified in abstract | Significant decrease | [2] |

Table 3: Taste Profile of Val-Phe

| Taste Description | Threshold Concentration (mM) | Relative Bitterness to Caffeine | Source |

| Bitter | 6.0 | 0.17 | Not explicitly for Val-Phe, but for Phe-Val. However, the document suggests that the position of the amino acid can influence bitterness. |

Note: Quantitative data on antioxidant and antimicrobial activities specifically for the Val-Phe dipeptide is limited in the reviewed literature. While peptides containing these amino acids show such activities, further research is required to determine the specific efficacy of Val-Phe.

Key Biological Activities and Signaling Pathways

Inhibition of the Renin-Angiotensin System (RAS)

The most well-documented biological function of Val-Phe is its inhibitory effect on the Renin-Angiotensin System (RAS), a critical hormonal cascade that regulates blood pressure and fluid balance. Val-Phe acts as a competitive inhibitor of Angiotensin-Converting Enzyme (ACE).

Signaling Pathway: The Renin-Angiotensin System

ACE is a central enzyme in the RAS pathway. It catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II. Angiotensin II exerts its effects by binding to the angiotensin II type 1 (AT1) receptor, leading to a cascade of physiological responses that increase blood pressure, including vasoconstriction, aldosterone secretion (leading to sodium and water retention), and sympathetic nervous system activation. By inhibiting ACE, Val-Phe reduces the production of angiotensin II, thereby mitigating these hypertensive effects.[3][4]

Caption: The Renin-Angiotensin System and the inhibitory action of Val-Phe on ACE.

Interaction with Bitter Taste Receptors

Val-Phe is known to elicit a bitter taste, a sensory perception mediated by a family of G-protein coupled receptors known as taste 2 receptors (TAS2Rs). While the specific TAS2R subtypes that Val-Phe interacts with and its binding affinity have not been definitively quantified in the available literature, it is known that various di- and tripeptides can activate these receptors.

Signaling Pathway: Bitter Taste Transduction

The binding of a bitter ligand, such as Val-Phe, to a TAS2R on the surface of taste receptor cells in the taste buds initiates a signaling cascade. This activation leads to the dissociation of the G-protein gustducin. The βγ-subunits of gustducin activate phospholipase C-β2 (PLCβ2), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor (IP3R3) on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). This increase in cytosolic Ca2+ opens transient receptor potential cation channel subfamily M member 5 (TRPM5), leading to membrane depolarization and the release of neurotransmitters, which signal the perception of bitterness to the brain.[5]

Caption: The signal transduction pathway for bitter taste perception involving TAS2Rs.

Experimental Methodologies

ACE Inhibition Assay (IC50 Determination)

The in vitro ACE inhibitory activity of Val-Phe is typically determined using a spectrophotometric or fluorometric method. A common protocol involves the use of a synthetic substrate, such as N-[3-(2-furyl)acryloyl]-L-phenylalanyl-glycyl-glycine (FAPGG).

Workflow: ACE Inhibition Assay

Caption: Workflow for determining the ACE inhibitory IC50 of Val-Phe.

Detailed Protocol Outline:

-

Reagent Preparation:

-

Prepare a stock solution of Val-Phe and create a series of dilutions to test a range of concentrations.

-

Prepare a solution of rabbit lung ACE in a suitable buffer (e.g., Tris-HCl with NaCl and ZnCl2).

-

Prepare a solution of the FAPGG substrate in the same buffer.

-

-

Assay Procedure:

-

In a microplate, add the Val-Phe dilutions to the wells.

-

Add the ACE solution to the wells and pre-incubate for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the FAPGG substrate solution.

-

Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader. The rate of decrease is proportional to ACE activity.

-

-

Data Analysis:

-

Calculate the percentage of ACE inhibition for each Val-Phe concentration relative to a control without the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the Val-Phe concentration.

-

Determine the IC50 value, which is the concentration of Val-Phe that causes 50% inhibition of ACE activity, from the resulting dose-response curve.[6][7]

-

In Vivo Antihypertensive Activity Measurement

The effect of Val-Phe on blood pressure is assessed in vivo using animal models of hypertension, most commonly the Spontaneously Hypertensive Rat (SHR).

Workflow: In Vivo Antihypertensive Study

Caption: Workflow for assessing the in vivo antihypertensive activity of Val-Phe.

Detailed Protocol Outline:

-

Animal Model:

-

Use adult male Spontaneously Hypertensive Rats (SHR), a well-established genetic model for essential hypertension.[8]

-

House the animals under controlled conditions with a standard diet and water ad libitum.

-

-

Blood Pressure Measurement:

-

Acclimatize the rats to the measurement procedure to minimize stress-induced blood pressure fluctuations.

-

Measure systolic and diastolic blood pressure using a non-invasive tail-cuff method.

-

Establish a stable baseline blood pressure before the administration of the test compound.

-

-

Administration:

-

Administer Val-Phe, dissolved in a suitable vehicle (e.g., water), orally via gavage.

-

A control group should receive the vehicle only.

-

-

Data Collection and Analysis:

-

Measure blood pressure at various time points after administration (e.g., 2, 4, 6, 8, and 24 hours) to determine the onset and duration of the antihypertensive effect.

-

Compare the changes in blood pressure in the Val-Phe treated group to the control group and to their own baseline values.

-

Statistical analysis (e.g., ANOVA) is used to determine the significance of the observed effects.[9][10]

-

Other Potential Biological Activities

While the primary focus of research on Val-Phe has been its antihypertensive and taste properties, the constituent amino acids suggest other potential, albeit less explored, biological activities.

-

Antioxidant Activity: Peptides containing hydrophobic amino acids like Valine and Phenylalanine have been reported to possess antioxidant properties.[11][12] However, specific quantitative data for the Val-Phe dipeptide is currently lacking. Further investigation using assays such as DPPH radical scavenging or ORAC is warranted.

-

Antimicrobial Activity: Some short peptides, particularly those with hydrophobic residues, can exhibit antimicrobial effects.[13][14] The potential of Val-Phe as an antimicrobial agent is an area for future research, which would involve determining its Minimum Inhibitory Concentration (MIC) against various microbial strains.

Conclusion and Future Directions

The Val-Phe dipeptide is a bioactive molecule with a clearly defined role as an ACE inhibitor, contributing to its antihypertensive properties. Its interaction with bitter taste receptors further underscores its biological significance. While these activities are well-established, there remains considerable scope for further investigation. Future research should focus on:

-

Quantitative analysis of Val-Phe's interaction with specific bitter taste receptors (TAS2Rs).

-

Elucidation of the in vivo metabolic fate of Val-Phe and its bioavailability.

-

Systematic investigation into the potential antioxidant and antimicrobial activities of Val-Phe, including the determination of IC50 and MIC values.

-

Exploration of other potential signaling pathways that may be modulated by Val-Phe.

A deeper understanding of the multifaceted biological activities of the Val-Phe dipeptide will be crucial for harnessing its full therapeutic and nutraceutical potential.

References

- 1. bachem.com [bachem.com]

- 2. researchgate.net [researchgate.net]

- 3. Research Progress of Food-Derived Antihypertensive Peptides in Regulating the Key Factors of the Renin–Angiotensin System [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Bitter peptides and bitter taste receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ACE-inhibitory activity assay: IC50 [protocols.io]

- 7. Measuring angiotensin-I converting enzyme inhibitory activity by micro plate assays: comparison using marine cryptides and tentative threshold determinations with captopril and losartan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Models of cardiovascular disease: measurement of antihypertensive activity in the conscious rat (SHR, DOCA-salt, and Goldblatt hypertension models) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Antihypertensive and cardioprotective effects of different monotherapies and combination therapies in young spontaneously hypertensive rats – A pilot study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antioxidant Properties and Prediction of Bioactive Peptides Produced from Flixweed (sophia, Descurainis sophia L.) and Camelina (Camelina sativa (L.) Crantz) Seed Meal: Integrated In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Antimicrobial activity, biocompatibility and hydrogelation ability of dipeptide-based amphiphiles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. mdpi.com [mdpi.com]

Self-Assembly Properties of Boc-L-Val-L-Phe-OMe: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the self-assembly properties of the dipeptide Boc-L-Val-L-Phe-OMe. While direct and extensive research on this specific molecule is limited, this document synthesizes available data, draws parallels from closely related analogues, and outlines established experimental protocols to predict and characterize its self-assembly behavior. The guide covers the foundational principles of its molecular structure that drive self-assembly, predicted hydrogelation capabilities, and the state-of-the-art techniques for characterization. This document is intended to serve as a valuable resource for researchers exploring the potential of this compound in biomaterials, drug delivery, and tissue engineering.

Introduction

Short, protected dipeptides are a class of molecules that have garnered significant interest for their ability to self-assemble into well-defined nanostructures, such as nanofibers, nanotubes, and hydrogels. These biomaterials are attractive for a range of biomedical applications due to their biocompatibility, biodegradability, and the tunable nature of their physicochemical properties. The dipeptide this compound, with its N-terminal tert-butyloxycarbonyl (Boc) protecting group and C-terminal methyl ester, possesses the key structural features conducive to self-assembly, primarily driven by a combination of hydrogen bonding, hydrophobic interactions, and π-π stacking.

Studies on analogous N-Boc-protected dipeptides, particularly those containing phenylalanine, have demonstrated a strong propensity for forming fibrous networks that can entrap water to form hydrogels. For instance, phenylalanine-containing dipeptides are known to form various fibrous structures.[1] This guide will explore the anticipated self-assembly properties of this compound based on its chemical structure and the behavior of similar compounds.

Molecular Structure and Drivers of Self-Assembly

The self-assembly of this compound is governed by the interplay of non-covalent interactions, which are dictated by its molecular architecture.

-

Boc Protecting Group: The bulky and hydrophobic tert-butyloxycarbonyl group at the N-terminus contributes to the overall hydrophobicity of the molecule, promoting aggregation in aqueous environments to minimize contact with water.

-

Peptide Backbone: The amide linkages in the dipeptide backbone are crucial for forming intermolecular hydrogen bonds, which provide the directional interactions necessary for the formation of one-dimensional fibrillar structures.

-

Amino Acid Side Chains:

-

Valine: The isopropyl side chain of valine is hydrophobic and contributes to the overall hydrophobic collapse that drives self-assembly.

-

Phenylalanine: The benzyl side chain of phenylalanine is a key contributor to self-assembly through aromatic π-π stacking interactions. These interactions provide significant stability to the assembled nanostructures.

-

-

Methyl Ester Group: The C-terminal methyl ester group modifies the charge and polarity of the C-terminus, influencing the solubility and packing of the dipeptide molecules within the self-assembled structure.

The crystal structure of this compound has been determined, providing insight into its solid-state conformation and intermolecular interactions that are likely to be relevant in the self-assembled state.[1]

Signaling Pathway and Self-Assembly Mechanism

The self-assembly of this compound is a spontaneous process driven by thermodynamics. The proposed mechanism involves the hierarchical assembly of individual dipeptide molecules into nanofibers, which then entangle to form a three-dimensional hydrogel network.

References

Conformational Landscape of Boc-L-Val-L-Phe-OMe: A Theoretical and Experimental Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental studies on the conformation of the dipeptide derivative, N-tert-butoxycarbonyl-L-valyl-L-phenylalanine methyl ester (Boc-L-Val-L-Phe-OMe). Understanding the three-dimensional structure of peptides is paramount in drug design and development, as the conformation dictates molecular interactions and biological activity. This document summarizes key quantitative data, details relevant experimental and computational protocols, and provides visual workflows to facilitate a deeper understanding of the conformational analysis of this dipeptide.

Solid-State Conformation: Insights from X-ray Crystallography

The primary experimentally determined structure of this compound comes from single-crystal X-ray diffraction studies. This technique provides a static snapshot of the molecule's conformation in the crystalline state.

Quantitative Conformational Data

The crystallographic data reveals a specific set of backbone and side-chain torsion angles that define the molecule's three-dimensional structure. These parameters are essential for validating and parameterizing theoretical models.

| Torsion Angle | Value (°) | Description |

| ω₀ | -176.9 | Torsion angle of the Boc protecting group |

| ø₁ | -88.0 | Backbone dihedral angle of the Valine residue |

| ψ₁ | -14.5 | Backbone dihedral angle of the Valine residue |

| ω₁ | 176.4 | Peptide bond dihedral angle |

| ø₂ | -164.7 | Backbone dihedral angle of the Phenylalanine residue |

| ψ₂ | 170.3 | Backbone dihedral angle of the Phenylalanine residue |

| χ₁ (Phe) | 52.0 | Side-chain dihedral angle of the Phenylalanine residue |

| χ₂ (Phe) | 85.8 | Side-chain dihedral angle of the Phenylalanine residue |

| Table 1: Torsion angles of this compound determined by X-ray crystallography.[1] |

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the solid-state conformation of this compound is achieved through the following experimental workflow:

-

Synthesis and Purification: The dipeptide is synthesized and purified to a high degree to ensure the quality of the crystals.

-

Crystal Growth: Single crystals are grown from a suitable solvent system, such as aqueous methanol.

-

Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution: The crystal structure is solved using direct methods to obtain an initial electron density map.

-

Structure Refinement: The atomic model is refined using least-squares methods to best fit the experimental diffraction data.

-

Conformational Analysis: The refined structure provides the precise atomic coordinates, from which bond lengths, bond angles, and torsion angles are calculated.

Theoretical Conformational Analysis in the Gas Phase and Solution

While X-ray crystallography provides a precise solid-state structure, the conformation of a peptide in solution or in a biological environment can be significantly different and is often a dynamic ensemble of structures. Theoretical methods are crucial for exploring this conformational landscape.

Computational Methodologies

A typical theoretical workflow for the conformational analysis of a dipeptide like this compound involves a combination of molecular mechanics and quantum mechanics calculations.

-

Initial Structure Generation: An initial 3D structure of this compound is built using molecular modeling software.

-

Conformational Search: A systematic or stochastic conformational search is performed using molecular mechanics (MM) force fields (e.g., AMBER, CHARMM). This involves rotating the rotatable bonds to generate a large number of different conformations.

-

Energy Minimization: Each generated conformer is subjected to energy minimization to find the nearest local energy minimum.

-

Clustering and Selection: The minimized conformers are clustered based on structural similarity (e.g., RMSD), and a set of unique, low-energy conformers is selected for further analysis.

-

Quantum Mechanics Refinement: The low-energy conformers are further optimized at a higher level of theory, such as Density Functional Theory (DFT) or ab initio methods (e.g., MP2), to obtain more accurate geometries and relative energies.

-

Analysis of Conformational Ensemble: The final set of low-energy conformers represents the conformational ensemble of the molecule. This ensemble can be analyzed to understand the flexibility of the peptide and the probabilities of different conformations.

Solution-State Conformation: Insights from NMR Spectroscopy